molecular formula C18H21NO5 B11020311 ethyl 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxylate

ethyl 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxylate

Cat. No.: B11020311
M. Wt: 331.4 g/mol
InChI Key: FEBCDLKZEDLILY-GQCTYLIASA-N
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Description

ETHYL 1-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a propenoyl group, and a piperidinecarboxylate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Propenoyl Group Introduction: The propenoyl group is introduced via a condensation reaction between the benzodioxole derivative and an appropriate aldehyde.

    Piperidinecarboxylate Addition: The final step involves the esterification of the intermediate product with piperidinecarboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 1-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 1-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

ETHYL 1-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole and propenoyl groups but lacks the piperidinecarboxylate moiety.

    N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-1-[2-(1H-IMIDAZOL-1-YL)-6-METHYLPYRIMIDIN-4-YL]-D-PROLINAMIDE: Contains the benzodioxole ring but has different functional groups and a distinct mechanism of action.

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H21NO5/c1-2-22-18(21)14-7-9-19(10-8-14)17(20)6-4-13-3-5-15-16(11-13)24-12-23-15/h3-6,11,14H,2,7-10,12H2,1H3/b6-4+

InChI Key

FEBCDLKZEDLILY-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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